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Compound of Interest

Compound Name: Crotoniazide

Cat. No.: B1623476 Get Quote

A Note on "Crotoniazide": Initial searches for "Crotoniazide" in the context of tuberculosis

research did not yield information on a compound with this specific name. The chemical suffix

"-iazide" suggests a potential structural relationship to Isoniazid (isonicotinic acid hydrazide), a

cornerstone of tuberculosis therapy. Therefore, this document will focus on Isoniazid

combination therapy, providing comprehensive data and protocols relevant to researchers,

scientists, and drug development professionals in the field.

Application Notes
Introduction to Isoniazid (INH)
Isoniazid is a highly specific, potent bactericidal agent against actively replicating

Mycobacterium tuberculosis (Mtb).[1][2] It has been a fundamental component of first-line anti-

tuberculosis regimens for decades.[2] INH is a prodrug, meaning it requires activation within

the mycobacterial cell to exert its therapeutic effect.[1][3] Its primary mechanism involves the

inhibition of mycolic acid synthesis, a crucial component of the unique and robust

mycobacterial cell wall.[1][2]

Mechanism of Action and Rationale for Combination
Therapy
The bactericidal activity of INH is a multi-step process. First, the INH prodrug is activated by the

mycobacterial catalase-peroxidase enzyme, KatG.[3][4] The activated form of INH then

covalently binds with NAD+ to form an INH-NAD adduct.[4][5] This adduct acts as a potent
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inhibitor of the enoyl-acyl carrier protein (ACP) reductase, an enzyme encoded by the inhA

gene, which is essential for the elongation of fatty acids used in mycolic acid biosynthesis.[3][4]

[5] Disruption of mycolic acid production compromises the integrity of the cell wall, leading to

bacterial cell death.

Despite its efficacy, monotherapy with INH rapidly leads to the selection of resistant Mtb

strains.[2] Therefore, combination therapy is the cornerstone of modern tuberculosis treatment.

The rationale for using multiple drugs is to:

Prevent the emergence of drug resistance: The probability of a bacterium spontaneously

developing resistance to two or more drugs simultaneously is significantly lower than for a

single drug.

Enhance bactericidal activity: Drugs with different mechanisms of action can have additive or

synergistic effects, leading to more rapid killing of bacilli.[6]

Target different bacterial populations: Combination regimens can effectively target actively

replicating, semi-dormant, and intracellular bacteria. For example, pyrazinamide is

particularly effective against bacteria in the acidic environment within macrophages.[7]

The standard first-line regimen for drug-susceptible TB is a combination of Isoniazid (INH),

Rifampicin (RIF), Pyrazinamide (PZA), and Ethambutol (EMB) for an intensive two-month

phase, followed by a four-month continuation phase of INH and RIF.[8]

Mechanisms of Isoniazid Resistance
Understanding the mechanisms of INH resistance is critical for developing new combination

therapies. The most common mechanisms include:

Mutations in the katG gene: This is the most frequent cause of INH resistance, accounting

for a majority of resistant clinical isolates. Mutations, such as the common S315T

substitution, or deletions in katG prevent or reduce the activation of the INH prodrug.[3][4][9]

[10]

Mutations in the inhA promoter region: Overexpression of the InhA target enzyme can lead to

a higher concentration of the INH-NAD adduct being required for inhibition, resulting in low-

level resistance.[4][5]
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Other gene mutations: Mutations in genes like ahpC, kasA, and ndh have also been

associated with INH resistance, though they are less common.[3][5]

Quantitative Data Presentation
In Vitro Activity of Isoniazid and Combination Partners
The following table summarizes the typical Minimum Inhibitory Concentrations (MICs) for first-

line anti-TB drugs against drug-susceptible M. tuberculosis H37Rv.

Drug Abbreviation Typical MIC Range (µg/mL)

Isoniazid INH 0.015 - 0.06

Rifampicin RIF 0.03 - 0.125

Ethambutol EMB 0.5 - 2.0

Pyrazinamide PZA 12.5 - 100 (at pH 5.5)

Moxifloxacin MXF 0.06 - 0.25

Note: MIC values can vary depending on the specific strain, inoculum size, and testing

methodology (e.g., broth microdilution, agar proportion).

Clinical Trial Data for Isoniazid-Containing Regimens
This table presents outcomes from key clinical trials evaluating INH-containing combination

therapies.
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Regimen Duration
Patient
Population

Treatment
Completion
Rate

Favorable
Outcome /
Relapse
Rate

Reference

2 months

RIF/INH/PZA

+ 4 months

RIF/INH

6 months

Drug-

Susceptible

TB

~85%
>95% cure

rate
[8]

3 months

weekly RIF-

Penten/INH

3 months
Latent TB

Infection
82.1%

0.19%

developed

active TB

[11]

9 months

daily INH
9 months

Latent TB

Infection
69.0%

0.43%

developed

active TB

[11]

2 months

INH/RIF/PZA

(Fixed-Dose

vs. Separate)

2 months

(initial phase)

Drug-

Susceptible

TB

Not specified

Similar high

efficacy in

both groups

[12]

Experimental Protocols
Protocol: In Vitro Synergy Testing using the
Checkerboard Method (Resazurin Microtiter Assay -
REMA)
This protocol describes how to assess the interaction between Isoniazid and a partner drug

against M. tuberculosis.

Objective: To determine if the combination of two drugs is synergistic, additive, indifferent, or

antagonistic.

Materials:

M. tuberculosis strain (e.g., H37Rv)
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Middlebrook 7H9 broth supplemented with OADC or ADC

Sterile 96-well microtiter plates

Isoniazid (INH) stock solution

Partner drug stock solution

Resazurin solution (0.01% w/v in sterile water)

Sterile multichannel pipettes and reservoirs

Procedure:

Preparation of Bacterial Inoculum: Culture M. tuberculosis in 7H9 broth to mid-log phase.

Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in fresh broth to achieve

the final inoculum.

Plate Setup:

Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

In column 1, add 100 µL of the partner drug at 4x the highest desired concentration.

In row A, add 100 µL of INH at 4x the highest desired concentration.

Drug Dilutions:

Perform serial 2-fold dilutions of INH down the columns (from row A to G). Do not add drug

to row H (drug-free control).

Perform serial 2-fold dilutions of the partner drug across the rows (from column 1 to 10).

Do not add drug to column 11 (drug-free control).

Column 12 will serve as a background control (broth only).

Inoculation: Add 100 µL of the prepared bacterial inoculum to all wells from row A to H and

column 1 to 11. Do not inoculate column 12.
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Incubation: Seal the plates and incubate at 37°C for 7-10 days.

Addition of Resazurin: Add 30 µL of resazurin solution to each well. Incubate for another 24-

48 hours.

Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial

growth. The MIC is the lowest concentration of the drug(s) that prevents this color change.

Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each well

showing no growth:

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

FICI = FIC of Drug A + FIC of Drug B

Interpretation: Synergy (FICI ≤ 0.5), Additive/Indifference (0.5 < FICI ≤ 4.0), Antagonism

(FICI > 4.0).[13]

Protocol: General In Vivo Efficacy Study in a Mouse
Model
This protocol provides a general workflow for evaluating the efficacy of an INH-containing

combination therapy in a murine model of chronic tuberculosis.

Objective: To determine the bactericidal and sterilizing activity of a drug combination in vivo.

Materials:

BALB/c or C57BL/6 mice

M. tuberculosis strain (e.g., H37Rv)

Aerosol infection chamber

Isoniazid and partner drug(s) formulated for oral gavage
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Middlebrook 7H11 agar plates

Tissue homogenizer

Procedure:

Infection: Infect mice with a low dose of M. tuberculosis via an aerosol exposure system to

establish a lung infection of approximately 100-200 CFU.

Pre-treatment Phase: Allow the infection to establish for 4-6 weeks to develop a chronic

infection state. Confirm bacterial load in the lungs of a subset of animals.

Treatment Phase:

Randomize mice into treatment groups (e.g., Vehicle Control, INH alone, Partner Drug

alone, INH + Partner Drug combination).

Administer drugs daily via oral gavage for the specified duration (e.g., 4-8 weeks).

Assessment of Bacterial Load:

At specified time points (e.g., after 2, 4, 6, 8 weeks of treatment), sacrifice a subset of

mice from each group.

Aseptically remove the lungs and/or spleens.

Homogenize the organs in sterile saline.

Plate serial dilutions of the homogenates onto 7H11 agar.

Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the

CFU per organ.

Relapse Study (Optional):

After the completion of therapy, hold remaining mice for an additional period (e.g., 3

months) without treatment.
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At the end of this period, sacrifice the animals and determine the lung CFU counts to

assess for disease relapse.

Data Analysis: Compare the log10 CFU counts between the different treatment groups at

each time point. A statistically significant reduction in CFU in the combination group

compared to the single-drug groups indicates enhanced efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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